molecular formula C12H7Cl3O2 B13424113 4-Chloro-2-(2,4-dichlorophenoxy)phenol CAS No. 29098-85-9

4-Chloro-2-(2,4-dichlorophenoxy)phenol

Cat. No.: B13424113
CAS No.: 29098-85-9
M. Wt: 289.5 g/mol
InChI Key: SOLHLLBMOQIIJA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2,4-dichlorophenol attacks the chlorinated aromatic ring of 4-chlorophenol . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of triclosan involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography . The final product is obtained as a white crystalline solid with a melting point of 55-60°C[4][4].

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are frequently used.

Major Products

Comparison with Similar Compounds

Similar Compounds

    Triclocarban: Another antimicrobial agent with a similar mechanism of action but different chemical structure.

    Chlorhexidine: A more potent antimicrobial agent used in medical settings.

    Hexachlorophene: An older antimicrobial agent with higher toxicity.

Uniqueness

4-Chloro-2-(2,4-dichlorophenoxy)phenol is unique due to its broad-spectrum antimicrobial activity and its widespread use in consumer products. Unlike some other antimicrobial agents, it is effective at low concentrations and has a relatively low toxicity profile .

Properties

CAS No.

29098-85-9

Molecular Formula

C12H7Cl3O2

Molecular Weight

289.5 g/mol

IUPAC Name

4-chloro-2-(2,4-dichlorophenoxy)phenol

InChI

InChI=1S/C12H7Cl3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H

InChI Key

SOLHLLBMOQIIJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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